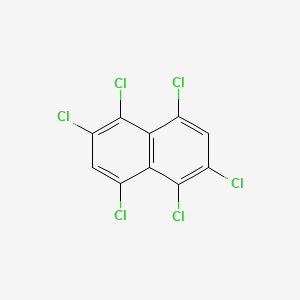

1,2,4,5,6,8-Hexachloronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5,6,8-hexachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKLUUFTHIWTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CC(=C2Cl)Cl)Cl)C(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238330 | |

| Record name | Naphthalene, 1,2,4,5,6,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90948-28-0 | |

| Record name | Naphthalene, 1,2,4,5,6,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090948280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,4,5,6,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for the Characterization of 1,2,4,5,6,8 Hexachloronaphthalene

Advanced Chromatographic Separation Techniques

The accurate analysis of 1,2,4,5,6,8-Hexachloronaphthalene is complicated by the existence of numerous isomers (congeners) of polychlorinated naphthalenes (PCNs). Effective chromatographic separation is paramount to distinguish it from other hexachloronaphthalene (HxCN) congeners and other PCNs.

Capillary Gas Chromatography for Isomer Resolution

Capillary Gas Chromatography (GC) is the cornerstone for separating complex mixtures of chloronaphthalenes. chemcoplus.co.jp Unlike packed columns, capillary columns offer superior resolution, which is essential for differentiating between the various PCN isomers that often co-elute. nih.gov The separation process in GC involves the distribution of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inner wall of a long, thin capillary column. chemcoplus.co.jp

The resolution quality depends on the interaction between the components and the stationary phase, as well as the column's length and temperature programming. chemcoplus.co.jp For volatile and semi-volatile compounds like hexachloronaphthalenes, headspace GC can also be employed, where the vapor above a sample is injected into the GC, providing a very clean extraction with minimal background interference. nii.ac.jp While direct injection involves applying the sample directly to the column, indirect injection heats the sample in an evaporator before it is transferred to the column. chemcoplus.co.jp

Research has shown that using capillary GC can separate a large number of CN congeners. For instance, studies on technical CN formulations like the Halowax series have successfully separated up to 70 of the 75 possible CN congeners using capillary GC. nih.gov However, some isomers, including certain hexachloronaphthalene isomers, may still co-elute, necessitating highly specialized stationary phases and detection methods. nih.gov

Specialized Stationary Phases for Chloronaphthalene Separation

The choice of stationary phase within the capillary column is critical for achieving the desired separation of chloronaphthalene isomers. The stationary phase is a viscous liquid that interacts with the analytes based on properties like polarity. chemcoplus.co.jp The polarity of the phase is determined by its functional groups. chemcoplus.co.jp

For the separation of nonpolar compounds like hexachloronaphthalenes, nonpolar stationary phases are often employed. A common example is the DB-5 phase, or its equivalents, which is a (5%-phenyl)-methylpolysiloxane. nist.gov The separation on these phases is primarily based on the boiling points of the analytes. However, to achieve better separation of closely related isomers, which may have very similar boiling points, phases with different selectivities are required.

Specialized stationary phases, such as those with higher phenyl content or different chemical structures, can provide unique interactions that enhance the resolution of specific isomers. For example, the Agilent Ultra 2 liquid phase has been noted for its ability to separate a wide range of chloronaphthalene congeners. nih.gov The development of novel stationary phases, including those with liquid crystal properties or specific functionalities, continues to be an area of research to improve the separation of challenging isomer groups like the hexachloronaphthalenes.

Table 1: Examples of GC Columns and Stationary Phases for Chlorinated Hydrocarbon Analysis

| Column Type | Stationary Phase Composition | Application Notes |

|---|---|---|

| Capillary WCOT | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5) | General purpose, non-polar phase for separating compounds based on boiling point. nist.gov |

| Capillary WCOT | Agilent Ultra 2 | Demonstrated effectiveness in resolving a large number of chloronaphthalene congeners. nih.gov |

Mass Spectrometric Identification and Quantification

Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of polychlorinated naphthalenes. nih.govresearchgate.netpublications.gc.ca This technique offers unparalleled sensitivity and selectivity, which is essential for detecting the low levels of these compounds often found in environmental and biological samples. waters.com

HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically to four decimal places). This precision allows for the determination of the elemental composition of an ion, which helps to differentiate the target analyte from matrix interferences that may have the same nominal mass. waters.com For analysis, the mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode, where it is set to detect only the specific m/z values characteristic of the target hexachloronaphthalene congeners and their isotopically labeled internal standards. researchgate.netthermoscientific.com A mass resolution of 10,000 or higher is commonly used to ensure ultimate selectivity. waters.comthermoscientific.com

Isotope Dilution and Isomer-Specific Analysis Protocols

Isotope dilution is a powerful quantitative technique used in conjunction with GC/MS to achieve high accuracy and precision. epa.gov The method involves adding a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and cleanup. nih.govepa.gov

This labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the sample preparation and analysis process. Any losses of the analyte during these steps will be mirrored by losses of the labeled standard. By measuring the ratio of the response of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be calculated accurately, correcting for variations in extraction efficiency and instrumental response. epa.govnih.gov

Isomer-specific analysis is the goal of these protocols. By combining high-resolution capillary GC with HRMS and isotope dilution, it is possible to quantify individual congeners like this compound, even in complex mixtures. nih.govresearchgate.net Calibration curves are generated by plotting the relative response (native to labeled compound) against the concentration in standard solutions. epa.gov

Table 2: Performance Characteristics of Isotope Dilution MS Methods for PCNs

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.gov |

| Method Detection Limit (LOD) | 0.04 - 0.48 µg/L | nih.gov |

| Matrix Spike Recoveries | 45.2% - 87.9% | nih.gov |

Sample Preparation and Clean-up Procedures

Effective sample preparation is critical to isolate this compound from the sample matrix and remove interfering compounds that could compromise the chromatographic and mass spectrometric analysis. epa.govnih.gov The specific procedure depends on the sample type (e.g., soil, water, tissue, air). nih.govnih.gov

For solid samples like soil or sediment, extraction is often performed using techniques like Soxhlet or ultrasonic extraction with a solvent mixture, such as acetone (B3395972) and dichloromethane (B109758). cloudfront.net For liquid samples, liquid-liquid extraction with a solvent like dichloromethane is common. gcms.cz

Following the initial extraction, a multi-step clean-up process is typically required to remove co-extracted interfering substances like lipids, hydrocarbons, and other organic matter. nih.gov Common clean-up techniques include:

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing large molecules like lipids and long-chain hydrocarbons from the sample extract. publications.gc.ca

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, alumina (B75360), and Florisil are used to separate compounds based on their polarity. publications.gc.canih.gov For PCNs, a sequence of different columns may be used. For example, an alumina column can be followed by a carbon/glass-fiber column, which is particularly effective at retaining planar molecules like PCNs, separating them from other organochlorine compounds. publications.gc.ca The PCNs are then desorbed from the carbon column using a solvent like toluene. publications.gc.ca

The final, cleaned-up extract is then carefully concentrated to a small volume (e.g., 1 mL) before being injected into the HRGC/HRMS system for analysis. epa.gov Throughout the process, care must be taken to prevent sample loss and contamination from laboratory equipment and solvents. epa.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Alumina |

| Dichloromethane |

| Helium |

| Hexachloronaphthalene (HxCN) |

| Nitrogen |

| Polychlorinated naphthalene (B1677914) (PCN) |

Extraction Methods (e.g., Soxhlet, Solid Phase Extraction, Liquid-Liquid Extraction)

The choice of extraction method depends on the sample matrix. Common techniques include:

Soxhlet Extraction: This is a classic and robust method for extracting analytes from solid samples. For instance, soil samples can be extracted with n-hexane in a Soxhlet apparatus overnight to isolate compounds like hexachlorobenzene (B1673134), a related organochlorine compound. epa.gov

Solid Phase Extraction (SPE): SPE is a versatile technique used for both extraction and cleanup. It involves passing a liquid sample through a solid adsorbent material that retains the analyte of interest. For example, atmospheric samples can be isolated using SPE cartridges after Soxhlet extraction with a mixture of acetone and n-hexane. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is commonly used for aqueous samples. Hexachlorobenzene can be extracted from water using organic solvents. nih.gov A high-performance liquid chromatography (HPLC)-based method has been developed for the determination of hexachlorobenzene and its metabolites using LLE without the need for sample cleanup or derivatization, reporting a recovery of 97%. nih.gov

Pressurized Liquid Extraction (PLE): PLE is a more modern technique that utilizes elevated temperatures and pressures to reduce solvent consumption and extraction time compared to classical methods. tandfonline.com A selective PLE (S-PLE) method has been developed for the rapid determination of halogenated organic contaminants in solid environmental matrices like indoor dust, soil, and sediment. rsc.org This method uses a 3:2 v/v mixture of n-hexane and dichloromethane for extraction. researchgate.netrsc.org

Below is an interactive data table summarizing these extraction methods.

| Extraction Method | Sample Type | Solvents | Key Advantages |

| Soxhlet Extraction | Solid | n-Hexane | Robust and well-established |

| Solid Phase Extraction (SPE) | Liquid/Gas | Acetone/n-Hexane | Versatile for extraction and cleanup |

| Liquid-Liquid Extraction (LLE) | Liquid | Organic Solvents | Effective for aqueous samples, simple |

| Pressurized Liquid Extraction (PLE) | Solid | n-Hexane/Dichloromethane | Reduced solvent and time, high yield |

Matrix Cleanup Protocols (e.g., Acid/Base Silica, Alumina, Carbon Columns)

After extraction, cleanup steps are crucial to remove interfering compounds from the sample matrix. nih.gov Common cleanup protocols for PCNs and related compounds involve the use of various adsorbent materials in column chromatography:

Acid/Base Treated Silica Gel: Multi-layered silica gel columns, often treated with sulfuric acid and sodium hydroxide, are used to remove interfering organic compounds.

Alumina Columns: Alumina is another effective sorbent for fractionation and cleanup of extracts.

Carbon Columns: Activated carbon columns are particularly useful for separating planar molecules like dioxin-like PCNs from other less toxic congeners.

Florisil: This magnesium silicate (B1173343) material is often used as a secondary fat retainer in methods like S-PLE. researchgate.netrsc.org

A study on the determination of PCNs in food samples demonstrated the suitability of the DEXTech Plus/Pure system for fast and simultaneous cleanup of PCBs, PCDD/Fs, and PCNs using different cleanup columns. lcms.cz In-cell cleanup during PLE can be performed using a combination of 44% sulfuric acid-impregnated silica and Florisil. researchgate.netrsc.org

This interactive table provides an overview of matrix cleanup protocols.

| Cleanup Protocol | Adsorbent Material | Target Interferences |

| Acid/Base Silica Column | Sulfuric Acid/Sodium Hydroxide treated Silica Gel | Lipids, other organic compounds |

| Alumina Column | Activated Alumina | Polar and non-polar interferences |

| Carbon Column | Activated Carbon | Planar aromatic compounds |

| Florisil | Magnesium Silicate | Fats and lipids |

Reference Standards and Quality Control in Environmental Analysis

The use of reference standards and rigorous quality control (QC) procedures are fundamental to achieving accurate and reliable results in the analysis of this compound.

Reference Standards: Certified reference materials (CRMs) and analytical standards of known purity are essential for instrument calibration and for verifying the accuracy of the analytical method. regulations.gov For PCN analysis, standards can be obtained from suppliers like LGC. lcms.cz The selection of congeners for a standard mixture is often based on toxicological characteristics, occurrence levels, and availability. lcms.cz

Isotope Dilution: A common and highly accurate quantification technique is isotope dilution mass spectrometry. This involves spiking the sample with a known amount of a ¹³C-labeled internal standard of the analyte of interest before extraction. The recovery of the labeled standard is used to correct for losses during sample preparation and analysis, allowing for precise quantification of the native analyte. lcms.cz For example, ¹³C-labeled PCNs are used for quantification via the isotope dilution method, with acceptable recovery ranges between 40% and 120%. lcms.cz

Quality Control Measures: QC protocols include the analysis of procedural blanks, spiked samples, and duplicate samples to monitor for contamination, assess method accuracy (trueness and precision), and ensure reproducibility. researchgate.netlcms.cz The trueness of native spiked PCNs has been reported in the range of 73-123% with relative standard deviations generally below 20%. rsc.orglcms.cz

Formation Pathways and Synthesis Research of 1,2,4,5,6,8 Hexachloronaphthalene

Unintentional Formation Mechanisms

Hexachloronaphthalenes, including the 1,2,4,5,6,8-isomer, are not typically produced intentionally but are often formed as unintentional byproducts in various high-temperature industrial processes. These processes include waste incineration, metallurgical operations, and the combustion of fuels containing chlorinated compounds. nih.govosti.govmit.edu The presence of chlorine, precursor organic compounds, and high temperatures creates an environment conducive to the formation of polychlorinated aromatic compounds.

During combustion, incomplete degradation of fuel components and secondary reactions of the resulting fragments can lead to the de novo synthesis of complex molecules like PCNs. nih.gov For instance, the combustion of chlorinated hydrocarbons, such as in medical waste incinerators or during the burning of certain plastics, can release chlorinated precursors into the high-temperature zones of the furnace. osti.govmit.edu In these environments, which can reach temperatures of 1000 K or higher, radical-driven reactions become significant. acs.org

Research has shown that chlorinated naphthalenes, including penta- and hexachloronaphthalenes, are present in the fly ash from municipal incinerators. nih.gov The electrophilic chlorination of naphthalene (B1677914) in combustion flue gas, often driven by copper and iron species, is a key process. researchgate.net These metals can act as catalysts, facilitating the addition of chlorine atoms to the naphthalene molecule.

The formation of hexachloronaphthalenes is intrinsically linked to the presence of simpler chlorinated and non-chlorinated organic compounds that act as precursors. Chlorophenols are considered crucial precursors in the gas-phase formation of PCNs. mdpi.com For example, 2-chlorophenol (B165306) can undergo a series of reactions, including the formation of chlorophenoxy radicals, which can then lead to the generation of more complex chlorinated structures. mdpi.com

The direct chlorination of naphthalene is a primary pathway for the formation of lower chlorinated naphthalenes, such as 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065). wikipedia.orgwikipedia.org As the degree of chlorination increases, more highly substituted derivatives, including dichloro- and trichloronaphthalenes, are formed. wikipedia.orgwikipedia.org These lower-chlorinated naphthalenes can then undergo further chlorination under suitable conditions to form hexachloronaphthalenes.

In pyrolysis systems, especially those with an abundance of C2 precursors, extensions of radical-driven reactions are considered the most likely candidates for the formation of chlorinated naphthalenes. acs.org The presence of compounds like di- and trichloroethylene (B50587) in pyrolysis mixtures can lead to the formation of chlorinated phenylacetylenes and naphthalenes. acs.org

Theoretical Studies on Reaction Pathways

Theoretical studies, employing quantum chemical calculations and kinetic modeling, have been instrumental in elucidating the complex reaction mechanisms leading to the formation of chlorinated naphthalenes.

The Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism is a widely accepted model for the growth of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its chlorinated derivatives. osti.govnih.govacs.orgresearchgate.net This mechanism involves a repetitive sequence of reactions:

Hydrogen Abstraction: A hydrogen atom is abstracted from an aromatic ring by a radical (e.g., H, OH, Cl), creating a radical site on the ring. researchgate.netmdpi.com

Acetylene Addition: An acetylene molecule (C2H2) adds to the radical site. researchgate.net

Cyclization: The resulting structure undergoes ring closure to form an additional aromatic ring. researchgate.net

In the context of chlorinated naphthalenes, extensions of the HACA mechanism are crucial. Quantum chemical investigations have explored the addition of chloroacetylene or tetrachlorovinylacetylene to chlorinated phenyl radicals as a pathway to form tetra-, penta-, and hexachloronaphthalene congeners. nih.gov For instance, the addition of a 2,4,5-trichlorophenyl radical to tetrachlorovinylacetylene and subsequent cyclization has been identified as a viable route to hexachloronaphthalene. nih.gov

There are variations of the HACA mechanism, including the Bittner-Howard and Frenklach sequences, which appear to be facile pathways for the formation of chlorinated naphthalenes. nih.gov The original Frenklach route involves the formation of phenylacetylene, followed by hydrogen abstraction from the phenyl ring. osti.gov The Bittner-Howard pathway starts with the addition of a phenyl radical to acetylene, followed by a second acetylene addition to the resulting chain. osti.gov

While HACA mechanisms are significant, other addition pathways also contribute to naphthalene formation. The reaction of the phenyl radical with vinylacetylene (C4H4) is a key pathway. uoa.grresearchgate.netepa.govacs.org Theoretical studies have shown that the addition of a phenyl radical to the vinylic carbons of vinylacetylene is a favorable route to naphthalene. acs.orguoa.gr

The entrance barriers for different addition pathways have been calculated, indicating that the addition of C4H4 to a phenyl radical (C6H5) is easier than the addition of C2H2 to a vinyl radical (C2H3). researchgate.netepa.gov This suggests that in environments where vinylacetylene is present, this pathway can be a significant contributor to naphthalene ring formation. The reaction of a phenyl radical with 1,3-butadiene (B125203) is another potential pathway for naphthalene formation. acs.orguoa.gr

Kinetic modeling plays a vital role in understanding the rates and probabilities of the various reaction steps involved in the formation of chlorinated naphthalenes. acs.orgmdpi.commdpi.comnih.gov By calculating rate constants over a range of temperatures, typically between 600 K and 1200 K, researchers can predict the dominant reaction pathways under different conditions. mdpi.com

For the formation of PCNs from chlorophenol precursors, kinetic calculations have been performed using canonical variational transition-state (CVT) theory with small curvature tunneling (SCT) contribution. mdpi.com These models can help determine the rate-determining steps in the reaction sequences. For example, in several pathways starting from 3-chlorophenol, the first six-member ring formation is the rate-determining step. mdpi.com

A probabilistic analogue of kinetic modeling has also been used to predict the yields of different chlorinated naphthalene congeners. acs.org This approach casts relative rate constants as branching probabilities within a reaction scheme, providing a simplified yet effective way to analyze complex reaction networks. acs.org Such models indicate that HACA and C4 addition processes are likely operative in the formation of chlorinated naphthalenes in pyrolysis systems. acs.org

Data Tables

Table 1: Key Precursor Compounds in Hexachloronaphthalene Formation

| Precursor Compound | Role in Formation |

| Naphthalene | Direct chlorination leads to lower chlorinated naphthalenes which can be further chlorinated. wikipedia.orgwikipedia.org |

| Chlorophenols (e.g., 2-Chlorophenol) | Act as crucial precursors in the gas-phase formation of PCNs through radical-mediated pathways. mdpi.com |

| Acetylene (C2H2) | A fundamental building block in the HACA mechanism for aromatic ring growth. researchgate.net |

| Chloroacetylene | Adds to chlorinated phenyl radicals in a key step of the extended HACA mechanism for PCN formation. nih.gov |

| Tetrachlorovinylacetylene | Reacts with trichlorophenyl radicals to form hexachloronaphthalene. nih.gov |

| Vinylacetylene (C4H4) | Reacts with phenyl radicals in an important alternative pathway to naphthalene formation. uoa.grresearchgate.netepa.govacs.org |

| 1,3-Butadiene | Can react with phenyl radicals to form naphthalene. acs.orguoa.gr |

| Di- and Trichloroethylene | Can lead to the formation of chlorinated naphthalenes in pyrolysis systems. acs.org |

Table 2: Theoretical Models for Naphthalene and Chloronaphthalene Formation

| Theoretical Model / Pathway | Description | Key Findings |

| Hydrogen Abstraction Acetylene Addition (HACA) | A multi-step mechanism involving hydrogen abstraction, acetylene addition, and ring cyclization. researchgate.net | Considered a major route for PAH growth. Variations like the Bittner-Howard and Frenklach sequences are important for chlorinated systems. osti.govnih.gov |

| Vinylic and C4 Addition | Reaction of phenyl radicals with vinylacetylene (C4H4). uoa.grresearchgate.netepa.govacs.org | The addition of C4H4 to a phenyl radical has a lower entrance barrier than some HACA steps, making it a competitive pathway. researchgate.netepa.gov |

| Kinetic Modeling (CVT with SCT) | Calculation of reaction rate constants over a range of temperatures to determine reaction kinetics. mdpi.com | Helps identify rate-determining steps in the formation pathways from precursors like chlorophenols. mdpi.com |

| Probabilistic Kinetic Modeling | Uses relative rate constants as branching probabilities to predict product yields in complex reaction networks. acs.org | Supports the likelihood of HACA and C4 addition mechanisms being operative in pyrolysis systems. acs.org |

Controlled Synthesis Approaches for Specific Hexachloronaphthalene Isomers

The controlled synthesis of individual hexachloronaphthalene isomers is a complex task that generally avoids direct, one-pot chlorination of naphthalene due to the lack of selectivity and the formation of numerous isomers. Instead, researchers have employed multi-step synthetic strategies that often involve the preparation of a specific, more highly chlorinated naphthalene precursor followed by selective dechlorination. This approach allows for greater control over the final substitution pattern.

One of the primary methods for obtaining specific hexachloronaphthalene isomers involves the reduction of heptachloronaphthalenes. For instance, the synthesis of 1,2,3,4,5,6,8-heptachloronaphthalene (B6595916) has been reported. ontosight.aichemicalbook.com The selective removal of a single chlorine atom from this precursor can theoretically yield specific hexachloronaphthalene isomers. The position of the removed chlorine atom is influenced by the reaction conditions and the steric and electronic properties of the precursor molecule.

Another strategy involves the electrophilic chlorination of naphthalene using specific catalysts. Studies have shown that metal chlorides, such as copper(II) chloride, can act as chlorinating agents and facilitate chlorine substitution on the naphthalene ring. nih.gov This method can exhibit some selectivity, with a preference for chlorination at the α-positions (1, 4, 5, and 8). nih.gov While this approach is not sufficient to produce a single isomer, it can be a crucial step in the synthesis of a specific precursor with a desired chlorination pattern. For example, by controlling the initial chlorination steps, a dichloronaphthalene with a specific substitution pattern can be synthesized and then further chlorinated in subsequent steps.

The synthesis of specific isomers can also be guided by the introduction of other functional groups that direct chlorination to specific positions. For example, the preparation of 1,2,3,4,5,6-hexachloro-7-nitronaphthalene (B11963018) has been reported, demonstrating that a nitro group can be used to control the substitution pattern. rsc.org The nitro group can later be removed or converted to another functional group if desired.

The separation of isomers from a mixture is another critical aspect of obtaining pure congeners. While challenging, techniques such as fractional crystallization and chromatography are employed to isolate specific isomers from the reaction products. The availability of analytical standards for isomers like 1,2,4,5,6,8-hexachloronaphthalene suggests that successful isolation has been achieved. ee-net.ne.jp

The table below summarizes various research findings related to the synthesis of specific hexachloronaphthalene isomers and their precursors.

| Starting Material | Reagents and Conditions | Product(s) | Key Findings |

| Naphthalene | Chlorine gas, metal chloride catalysts (e.g., CuCl₂) at 200-350 °C | Mixture of chlorinated naphthalenes | Electrophilic chlorination with selective chlorination at the 1 and 4 positions. nih.gov |

| Heptachloronaphthalenes | Reducing agents (e.g., zinc/acetic acid) | Mixture of hexachloronaphthalenes | Selective dechlorination can be a viable route to specific isomers. |

| Substituted Naphthalenes | Chlorinating agents | Specifically substituted hexachloronaphthalenes | The use of directing groups can control the position of chlorination. rsc.org |

It is important to note that detailed, publicly available protocols for the specific synthesis of this compound are scarce. The information available is often part of broader studies on PCNs and their environmental impact. The controlled synthesis of this specific isomer likely relies on a combination of the strategies mentioned above, tailored to achieve the desired substitution pattern.

Environmental Transformation and Degradation Processes of 1,2,4,5,6,8 Hexachloronaphthalene

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a key process in the breakdown of PCNs in the environment, initiated by the absorption of light energy. This process can lead to the transformation of these compounds into various byproducts.

The spectrum and intensity of light play a crucial role in the photodegradation of chlorinated naphthalenes. While specific studies on 1,2,4,5,6,8-hexachloronaphthalene are limited, research on other PCNs provides valuable insights.

Studies on monochlorinated naphthalenes have shown that they can be photodegraded under UV-C irradiation, following pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by the specific isomer, with 2-chloronaphthalene (B1664065) degrading faster than 1-chloronaphthalene (B1664548) under the same UV-C conditions. researchgate.net Research on technical PCN mixtures, such as Halowax formulations, under both simulated and natural solar irradiation has demonstrated that photodegradation does occur, leading to significant changes in the congener profile. nih.gov

Irradiation under artificial solar conditions has been shown to alter the congener profiles of Halowax 1014 and Halowax 1051 test solutions. nih.gov Field experiments have further revealed that photodegradation of PCNs increases with altitude, likely due to higher UV radiation intensity. nih.gov It has been observed that the photodegradation rate of PCNs generally decreases as the number of chlorine atoms increases. researchgate.netnih.gov This suggests that hexachloronaphthalenes, including the 1,2,4,5,6,8-isomer, would degrade slower than their lower-chlorinated counterparts. However, under strong UV radiation at high altitudes, even the highly chlorinated octachloronaphthalene (B52695) has been found to be less stable than lower molecular mass PCNs, indicating that under specific environmental conditions, significant degradation of highly chlorinated congeners can occur. nih.gov

Environmental factors significantly influence the rate and pathways of photolytic degradation.

pH: The pH of the surrounding medium can affect the photodegradation of chlorinated naphthalenes. For instance, acidic conditions have been shown to promote the photodegradation of 1-chloronaphthalene, while the degradation of 2-chloronaphthalene is not significantly affected by pH. researchgate.net The specific impact of pH on the photolysis of this compound has not been documented, but it is plausible that pH could influence its degradation by affecting the formation of reactive species.

Inorganic Anions: The presence of inorganic anions in the environment can either promote or inhibit photodegradation. For 1-chloronaphthalene, anions such as Cl⁻, NO₃⁻, and SO₃²⁻ have been found to accelerate photodegradation, while SO₄²⁻ and CO₃²⁻ have no significant effect. researchgate.net These ions can act as photosensitizers or quenchers of reactive species. For instance, inorganic ions like NO₃⁻, Cl⁻, Fe³⁺, and Fe²⁺ can promote or inhibit the photoconversion of PCNs by generating or quenching reactive oxygen species. researchgate.netnih.gov

Reactive Oxygen Species (ROS): Reactive oxygen species, such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂), are key players in the photodegradation of chlorinated aromatic compounds. researchgate.net Studies on monochlorinated naphthalenes have quantified the contribution of •OH and O₂•⁻ to their photodegradation. researchgate.net The generation of ROS can be influenced by various substances present in the environment. For example, chlorophyll (B73375) a can promote the photoconversion of PCNs through the generation of singlet oxygen. researchgate.netnih.gov Research on a mixture of hexachloronaphthalene congeners, with 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN67) as the dominant component, has shown that these compounds can induce the production of reactive oxygen species in biological systems, which suggests that ROS are also likely involved in their environmental degradation. researchgate.netnih.govnih.gov

The photodegradation of PCNs generally proceeds through two main stages: dechlorination and subsequent oxidative ring opening. researchgate.netnih.gov

Dechlorination: This initial step involves the removal of chlorine atoms from the naphthalene (B1677914) ring. This process reduces the toxicity of the compound and makes the resulting molecule more susceptible to further degradation.

Oxidative Ring Opening: Following dechlorination, the aromatic ring structure can be broken down through oxidative processes. This leads to the formation of smaller, often more water-soluble and less toxic compounds.

While specific photoconversion products of this compound have not been identified in the reviewed literature, studies on other PCNs have identified various degradation products. For example, the photolysis of monochloronaphthalenes can lead to the formation of hydroxylated and other oxygenated products. researchgate.net The photodegradation of technical PCN formulations has been shown to produce unidentified aromatic compounds. nih.gov

The nature of the solvent can significantly impact the rate of photoconversion of PCNs. A study on the photoconversion of 1-chloronaphthalene in various organic solvents under simulated sunlight found that the degradation rates varied depending on the solvent's properties. nih.gov The rates were highest in dimethyl sulfoxide, followed by methanol, acetonitrile, ethanol, dichloromethane (B109758), toluene, n-hexane, and acetone (B3395972). nih.gov This effect is attributed to the hydrogen-donating ability and electron-withdrawing potential of the solvent, as well as non-specific solute-solvent interactions. nih.gov For a series of PCNs in acetonitrile, the reaction rate was found to decrease with an increasing number of chlorine atoms. researchgate.netnih.gov This suggests that for this compound, the choice of an appropriate solvent system could be critical in potential remediation strategies involving photolysis.

Biotic Degradation Studies

The microbial degradation of chlorinated naphthalenes is a slow process, with the rate of degradation generally decreasing as the degree of chlorination increases.

Aerobic microorganisms, including bacteria and fungi, have been shown to degrade lower-chlorinated naphthalenes. However, information on the aerobic microbial degradation of hexachloronaphthalenes, and specifically the 1,2,4,5,6,8-isomer, is scarce.

Bacterial Degradation: Bacteria from genera such as Pseudomonas have been shown to metabolize monochloronaphthalenes, often through co-metabolism with naphthalene. nih.govnih.gov The degradation pathway typically involves the initial oxidation of the unsubstituted ring. nih.gov For instance, the metabolism of 1-chloronaphthalene by naphthalene-utilizing bacteria can produce metabolites like 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. nih.gov The addition of chlorine atoms to the naphthalene structure is known to decrease biodegradability. nih.gov This implies that highly chlorinated congeners like this compound would be significantly more resistant to bacterial degradation than monochloronaphthalenes.

Fungal Degradation: White-rot fungi, such as Phlebia lindtneri, have demonstrated the ability to metabolize chloronaphthalenes. nih.gov This fungus can metabolize 1- and 2-chloronaphthalene into several oxidized products. nih.gov The degradation is believed to be initiated by a cytochrome P-450 monooxygenase system. nih.gov As with bacteria, the efficiency of fungal degradation is expected to decrease with higher levels of chlorination.

The persistence of highly chlorinated naphthalenes in the environment suggests that microbial degradation of compounds like this compound is a very slow process under natural conditions.

Mechanistic Investigations of 1,2,4,5,6,8 Hexachloronaphthalene Biological Interactions

Aryl Hydrocarbon Receptor (AhR) Activation and Agonism

The biological and toxic effects of many polychlorinated naphthalenes (PCNs) are largely initiated through their interaction with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that, upon binding with a suitable chemical, translocates to the nucleus and drives the expression of a wide array of genes, including those for various metabolic enzymes. nih.gov The potency of a specific PCN congener as an AhR agonist is highly dependent on its molecular structure. nih.gov

A primary and well-documented consequence of AhR activation by PCNs is the potent induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily, which includes CYP1A1 and CYP1A2. nih.govnih.gov These enzymes are central to the metabolism of foreign chemicals (xenobiotics). Studies on various hexachloronaphthalene (HxCN) congeners demonstrate that they are capable of significantly increasing the expression and activity of these enzymes. nih.govnih.govresearchgate.net

For instance, research on the HxCN isomers PCN 66 and PCN 67 in female Sprague-Dawley rats revealed significant dose-dependent induction of both CYP1A1 and CYP1A2. nih.gov The potency of this induction is often compared to that of the archetypal AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), and expressed as a relative potency (REP) or toxic equivalency factor (TEF). While data for 1,2,4,5,6,8-hexachloronaphthalene is not available, the potencies of other HxCN isomers illustrate the range of activity within this group.

Interactive Data Table: Relative Potencies (REP) of Selected Hexachloronaphthalene Congeners for CYP Induction

| Compound | Endpoint | Relative Potency (REP) vs. TCDD | Species/System |

| 1,2,3,4,6,7-HxCN (PCN 66) | CYP1A1 Induction | 0.0015 - 0.0072 | Female Harlan Sprague-Dawley Rats |

| 1,2,3,4,6,7-HxCN (PCN 66) | CYP1A2 Induction | 0.0015 - 0.0072 | Female Harlan Sprague-Dawley Rats |

| 1,2,3,5,6,7-HxCN (PCN 67) | CYP1A1 Induction | 0.00029 - 0.00067 | Female Harlan Sprague-Dawley Rats |

| 1,2,3,5,6,7-HxCN (PCN 67) | CYP1A2 Induction | 0.00029 - 0.00067 | Female Harlan Sprague-Dawley Rats |

This table is based on data from a study by Behnisch et al. (2012) and is provided for illustrative purposes, as direct data for this compound is not available. nih.gov

The ability of a PCN congener to activate the AhR and induce CYP enzymes is dictated by its chlorine substitution pattern. nih.gov The most critical structural feature for high-potency AhR agonism is the presence of chlorine atoms at the lateral positions of the naphthalene (B1677914) ring system (positions 2, 3, 6, and 7).

A key principle of the structure-activity relationship for these compounds is that planarity and substitution in the four lateral positions are required for a high-affinity fit within the AhR ligand-binding pocket. Congeners with chlorine atoms at three or four of these lateral positions are generally the most potent AhR agonists.

The compound This compound has chlorine atoms at positions 2 and 6. This means it has only two of the four lateral positions substituted. In contrast, potent congeners like 1,2,3,4,6,7-HxCN (PCN 66) and 1,2,3,5,6,7-HxCN (PCN 67) possess three lateral chlorine atoms. nih.govnih.gov Based on these established SAR principles, this compound is predicted to be a relatively weak AhR agonist and, consequently, a less potent inducer of CYP1A1 and CYP1A2 compared to other hexachlorinated isomers that have more extensive lateral chlorination.

Oxidative Stress Induction Pathways

Exposure to certain PCNs can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can be a downstream consequence of the metabolic activation initiated by CYP enzymes.

One of the key indicators of oxidative stress is lipid peroxidation, the oxidative degradation of lipids. Studies in rats exposed to a general mixture of hexachloronaphthalene (HxCN) have shown a dose-dependent increase in lipid peroxidation in the liver, as measured by markers like malondialdehyde. nih.gov This suggests that HxCN exposure can generate oxidative stress sufficient to damage cellular membranes. nih.gov While specific studies on this compound are absent, it is plausible that, like other HxCNs, it could contribute to lipid peroxidation, although likely to a lesser degree than more potent CYP inducers.

As a compensatory response to increased ROS production and oxidative stress, organisms may exhibit alterations in the activity of their native antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, form the primary defense against oxidative damage. Exposure to chlorinated naphthalenes has been noted to change the activities of these enzymes in rats, indicative of an oxidative stress response. nih.gov The specific pattern of enzyme alteration can depend on the specific congener and exposure levels.

Biochemical Pathway Perturbations

The activation of the AhR by compounds like hexachloronaphthalenes represents a significant perturbation of a major biochemical signaling pathway. This initial event can trigger a cascade of downstream effects beyond CYP induction. Studies on various PCNs have revealed other pathway disruptions:

Heme Biosynthesis: Subchronic exposure of rats to a HxCN mixture was found to disrupt the heme synthesis pathway, inhibiting key enzymes and causing an accumulation of porphyrin intermediates. nih.gov

Apoptosis Signaling: In vitro studies using human breast cancer cells (MCF-7) have shown that higher chlorinated PCNs, including hexa-isomers, can increase the activity of caspase-8 and caspase-9, which are key executioner proteins in the apoptosis (programmed cell death) pathway. nih.gov This indicates that these compounds can trigger cell death signaling cascades.

Given its predicted lower affinity for the AhR, this compound would be expected to be a less potent initiator of these biochemical perturbations compared to its more laterally-chlorinated counterparts.

Heme Biosynthesis Pathway Inhibition

A study on female Wistar rats exposed to a technical mixture of hexachloronaphthalenes, with 1,2,3,4,5,6-hexachloronaphthalene (B74572) being a significant component, demonstrated a clear disruption of the heme synthesis pathway. ontosight.ai The exposure resulted in the inhibition of two key enzymes in this pathway: aminolevulinic acid dehydratase (ALA-D) and uroporphyrinogen decarboxylase (URO-D). ontosight.ai Inhibition of these enzymes leads to a bottleneck in heme production. This disruption was further evidenced by the accumulation of higher carboxylated porphyrins in the liver and an increased urinary excretion of the heme precursor, 5-aminolevulinic acid. ontosight.ai

Table 1: Effects of Hexachloronaphthalene Exposure on Heme Biosynthesis in Wistar Rats

| Parameter | Observed Effect | Reference |

|---|---|---|

| Aminolevulinic acid dehydratase (ALA-D) | Inhibited | ontosight.ai |

| Uroporphyrinogen decarboxylase (URO-D) | Inhibited | ontosight.ai |

| Porphyrins | Accumulation of higher carboxylated porphyrins in the liver | ontosight.ai |

Endocrine Receptor Modulation (Anti-estrogenic and Anti-androgenic Activities)

There is a lack of specific data on the anti-estrogenic and anti-androgenic activities of this compound. However, studies on other HxCNs suggest that these compounds possess endocrine-disrupting properties, particularly anti-androgenic effects.

One study evaluated the anti-androgenic potential of a hexachloronaphthalene mixture in castrated male Wistar rats. The findings indicated that HxCN co-administered with testosterone (B1683101) propionate (B1217596) significantly reduced the weight of the ventral prostate and seminal vesicles. ontosight.ai This suggests an anti-androgenic action, likely mediated through the inhibition of 5α-reductase, an enzyme crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone. ontosight.ai The study also noted disturbances in the lipid profile of the rats. ontosight.ai

Information regarding the anti-estrogenic activity of hexachloronaphthalenes is scarce in the reviewed literature. While many persistent organic pollutants (POPs) are known to interact with estrogen receptors, specific research detailing this mechanism for HxCNs is not prominent.

Dopaminergic System Impairment Mechanisms (Tyrosine Hydroxylase, VMAT1 Expression)

Specific neurotoxicological data for this compound is not available. However, research on the congener 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN67) provides insight into how HxCNs may impair the dopaminergic system.

In an in vitro study using PC12 cells, a common model for neurosecretion, exposure to PCN67 led to a decrease in both the content and release of dopamine (B1211576). nih.gov The mechanisms underlying this dopaminergic disruption were found to involve key proteins in the dopamine pathway. The study observed that PCN67 affected the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.govepa.gov Furthermore, a reduced expression of vesicular monoamine transporter 1 (VMAT1) was noted. nih.gov VMAT1 is essential for packaging dopamine into synaptic vesicles, protecting it from degradation and preparing it for release. ewg.org The impairment of these mechanisms can lead to dopamine deficiency and potential neurotoxicity. nih.gov

Table 2: Effects of 1,2,3,5,6,7-Hexachloronaphthalene (PCN67) on Dopaminergic System Markers in PC12 Cells

| Marker | Observed Effect | Implied Consequence | Reference |

|---|---|---|---|

| Dopamine Content & Release | Diminished | Reduced dopaminergic signaling | nih.gov |

| Tyrosine Hydroxylase Expression | Affected | Altered dopamine synthesis | nih.gov |

Comparative Toxicological Potency and Toxic Equivalency Factor (TEF) Relevance

A specific Toxic Equivalency Factor (TEF) for this compound has not been established by major regulatory bodies. The TEF concept is used to express the toxicity of dioxin-like compounds in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.org For a compound to be assigned a TEF, it must meet several criteria, including structural similarity to dioxins, binding to the aryl hydrocarbon receptor (AhR), and eliciting AhR-mediated toxic responses. wikipedia.org

While data for the specific 1,2,4,5,6,8-isomer is lacking, studies on other hexachloronaphthalene congeners, namely 1,2,3,4,6,7-hexachloronaphthalene (B52931) (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67), have provided insights into their relative potencies. In a study comparing these two congeners to TCDD, both were found to induce biochemical and histopathological changes similar to those caused by TCDD, suggesting they should be included in the TEF scheme. nih.gov

Dose-response modeling from this study yielded estimated relative potencies (REPs) compared to TCDD. These REPs can be considered as precursors to official TEFs.

Table 3: Estimated Relative Potencies of Selected Hexachloronaphthalene Congeners Compared to TCDD

| Compound | Endpoint | Estimated Relative Potency (REP) Range | Reference |

|---|---|---|---|

| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | CYP1A1, CYP1A2, Thymic Atrophy | 0.0015 - 0.0072 | nih.gov |

Advanced Research and Future Directions for 1,2,4,5,6,8 Hexachloronaphthalene

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational methodologies that aim to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For complex groups of contaminants like PCNs, these models offer a way to estimate data for congeners that have not been extensively studied experimentally, thereby filling critical data gaps and prioritizing substances for further investigation.

Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting how a chemical like 1,2,4,5,6,8-hexachloronaphthalene will behave in the environment. These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to estimate key environmental fate parameters. A primary application is the holistic screening of chemicals for Persistence, Bioaccumulation, and Toxicity (PBT) characteristics.

By analyzing a set of known PBT compounds, researchers can develop models that correlate structural features with these properties. For instance, a QSPR model might use descriptors related to molecular size, shape, and electronic properties to predict a "PBT Index." This index can then be used to rank chemicals, including unstudied PCN congeners, according to their potential PBT behavior based solely on their molecular structure. This approach is vital for regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to prioritize chemicals for assessment.

Table 1: Conceptual QSPR Model for Predicting Environmental Properties

| Molecular Descriptor | Predicted Environmental Parameter | Rationale for this compound |

| Molecular Weight / Volume | Bioaccumulation Potential | Higher values often correlate with increased lipophilicity and storage in fatty tissues. |

| Number of Chlorine Atoms | Persistence | Increased chlorination generally leads to greater resistance to biological and chemical degradation. nih.govumed.pl |

| Octanol-Water Partition Coefficient (log Kow) | Bioconcentration Factor (BCF) | High log Kow indicates a preference for fatty environments over aqueous ones, suggesting bioaccumulation. |

| Molecular Surface Area | Adsorption to Sediments/Soils | Larger surface areas can enhance binding to organic matter in soil and sediment. |

Quantitative Structure-Activity Relationship (QSAR) models link molecular descriptors to the biological activity of a substance. For many PCNs, a significant toxicological endpoint is their "dioxin-like" activity, which is mediated through the Aryl hydrocarbon (Ah) receptor. nih.govnih.gov The potency of a specific congener is highly dependent on the position and number of chlorine atoms on the naphthalene (B1677914) rings. nih.gov

Isomer-Specific Research Gaps

While research has illuminated the general risks of PCNs as a class, significant knowledge gaps remain for individual congeners. This is particularly true for chronic exposure effects and the full spectrum of metabolic byproducts.

A major limitation in the risk assessment of PCNs is the scarcity of comprehensive, congener-specific data on chronic exposure. Following the restriction of PCN manufacturing, the primary route of human exposure has shifted to dietary intake of persistent, higher-chlorinated congeners. nih.govumed.pl Studies have detected various PCN congeners in foods such as fish, meat, and dairy products. manchester.ac.uk However, most toxicological data comes from studies on commercial PCN mixtures or from acute high-level exposures. nih.govumed.pl There is a pressing need for further investigation into the effects of chronic, low-level intake of individual higher-chlorinated PCNs, such as this compound, that are known to persist in the food chain and accumulate in human tissues. nih.govumed.pleurl-pops.eu

The metabolism of PCNs is known to be influenced by the degree of chlorination. Lower-chlorinated congeners can be more readily hydroxylated and excreted, whereas higher-chlorinated congeners are more resistant to metabolic breakdown. nih.govumed.pl The metabolism of the basic naphthalene structure involves oxidation by cytochrome P450 enzymes to form reactive epoxide intermediates, which are then converted to various other metabolites. cdc.govnih.gov

However, for highly chlorinated congeners like this compound, the specific metabolic pathways and the full range of resulting metabolites and degradation products are not well-characterized. The increased number of chlorine atoms hinders enzymatic oxidation, leading to high retention in organs like the liver and adipose tissue. nih.govumed.pl Identifying these uncharacterized metabolites is crucial, as they may possess their own unique toxicological properties.

Innovative Remediation and Mitigation Strategies for Polychlorinated Naphthalenes

Given the persistence of PCNs in the environment, developing effective remediation and mitigation strategies is a key priority. These strategies target both the reduction of ongoing emissions and the cleanup of existing contamination.

Unintentional releases from industrial and combustion processes, such as waste incineration, are current sources of PCN emissions. pops.int Technologies used to control emissions of dioxins and furans are also effective for PCNs. pops.int In municipal waste incinerators, a combination of a cyclone, semi-dry absorber (SDA), activated carbon injection (ACI), and a baghouse (BH) has been shown to be effective in removing PCNs from flue gas. nih.gov Selective catalytic reduction (SCR) systems are also highly effective at removing PCNs, with removal efficiencies increasing with the level of chlorination. nih.gov

For contaminated environmental media, several innovative strategies are being employed, many of which are applicable to a broad range of persistent organic pollutants (POPs), including PCNs.

Table 2: Remediation and Mitigation Technologies for Polychlorinated Naphthalenes

| Technology | Target Media | Description | Key Findings/Efficacy |

| Activated Carbon Injection (ACI) | Air (Flue Gas) | Activated carbon is injected into the flue gas stream, where it adsorbs POPs like PCNs before they are captured in a baghouse or by an electrostatic precipitator. | A system including ACI and a baghouse achieved an overall PCN removal efficacy of 94.3%. nih.gov |

| Selective Catalytic Reduction (SCR) | Air (Flue Gas) | A process that uses a catalyst to convert nitrogen oxides into nitrogen and water. It also effectively destroys chlorinated compounds like PCNs. | SCR systems demonstrated a PCN removal efficacy of 97.6%, with higher efficiency for more chlorinated congeners. nih.gov |

| Granular Activated Carbon (GAC) Filtration | Water | Contaminated water is passed through beds of GAC, which adsorbs organic contaminants like PCNs, physically removing them from the water. | GAC is a standard and effective practice for removing a wide range of organic compounds from water, but creates a solid waste stream requiring further management. cameron-cole.com |

| Reverse Osmosis | Water | A high-pressure membrane filtration process that separates contaminants from water. | This technology can be more than 90% effective at removing a wide range of persistent compounds, but it produces a concentrated waste brine that needs disposal. cameron-cole.com |

| Desulfurization Systems | Air (Sintering Plant Flue Gas) | Wet flue gas desulfurization systems, primarily designed to remove sulfur dioxide, have been shown to also effectively remove PCNs from the flue gas of sintering plants. | These systems showed removal efficiencies of 54.5–69.1% for PCN concentrations and 66.5–85.0% for toxic equivalents (TEQs). nih.gov |

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying the transplacental transfer and fetal accumulation of 1,2,4,5,6,8-hexachloronaphthalene (HxCN)?

- Methodology : Use pregnant Wistar rats administered with a single dose of radiolabeled [¹⁴C]-HxCN during specific gestational periods. Maternal and fetal tissues (e.g., liver, placenta) should be analyzed via liquid scintillation counting to quantify HxCN distribution. This model confirms transplacental transfer and bioaccumulation potential .

Q. How can structural analysis of HxCN derivatives be performed to resolve crystallographic ambiguities?

- Methodology : Employ single-crystal X-ray diffraction using the SHELXTL suite for structure refinement. For fluorinated analogs (e.g., 1,2,4,5,6,8-hexafluoronaphthalene), combine empirical absorption corrections (via SADABS/TWINABS) with density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) to validate geometry .

Q. What are standard protocols for acute toxicity screening of HxCN in rodent models?

- Methodology : Conduct intraperitoneal or intragastric administration of HxCN at sublethal doses. Monitor excretion kinetics via urine/fecal collection and tissue homogenate analysis. Note that HxCN exhibits slow turnover rates, necessitating long-term observation to assess bioaccumulation .

Advanced Research Questions

Q. How do discrepancies in synthetic protocols for HxCN derivatives impact reproducibility?

- Analysis : Reductive defluorination of octafluoronaphthalene with Zn/NH₃/NH₄Cl may require extended reaction times (6 days vs. 20 hours) to avoid byproducts like pentafluoronaphthalene. Optimize reaction monitoring via GC-MS and adjust stoichiometry to minimize impurities .

Q. What mechanisms explain the Ah receptor-mediated toxicity of HxCN in prenatal models?

- Methodology : Measure CYP1A1 induction in maternal/fetal livers and placentas using RT-qPCR or Western blot. Compare HxCN’s potency to TCDD via dose-response studies. High CYP1A1 induction indicates Ah receptor affinity, linking HxCN to dioxin-like toxicity pathways .

Q. How can conflicting toxicokinetic data across studies be reconciled?

- Resolution : Apply systematic review criteria (Table C-1 in ) to filter studies by route (oral/inhalation), species (rat/human), and exposure duration. Meta-analyses should account for variables like congener-specific bioaccumulation (e.g., HxCN vs. PCN66/67) and analytical sensitivity limits .

Q. What strategies ensure compound stability during long-term HxCN experiments?

- Protocol : Store HxCN in sealed, grounded containers under refrigeration. Use inert atmospheres (N₂/Ar) to prevent degradation. For in vivo studies, verify purity via HPLC-UV/GC-MS before administration .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.